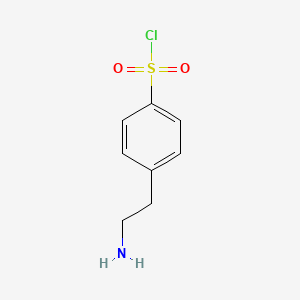

4-(2-Aminoethyl)benzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLCXQYEVKVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the purity and stability of the final product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-(2-Aminoethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2-Aminoethyl)benzenesulfonic acid.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

4-(2-Aminoethyl)benzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This enables the formation of sulfonamides and sulfonates when reacted with amines and alcohols, respectively.

Hydrolysis Reactions:

In the presence of water, this compound can hydrolyze to yield the corresponding sulfonic acid. Such reactions are critical in synthesizing various sulfonamide derivatives used in pharmaceuticals.

Biological Applications

Protease Inhibition:

One of the most notable applications of this compound is as a protease inhibitor. It has been utilized in research to prevent proteolytic degradation during the production of biologically active compounds. For instance, it was used to mitigate site-specific clipping during the culture of broadly neutralizing antibodies for HIV-1 infection . This application showcases its importance in maintaining protein integrity during bioprocessing.

Quantification of Impurities:

In studies involving protease inhibitors, methods have been developed to quantify related impurities using reversed-phase liquid chromatography (RPLC). This ensures that the concentrations of 4-(2-aminoethyl)benzenesulfonyl fluoride (a related compound) and its degradation products are accurately monitored during purification processes .

Pharmaceutical Development

Synthesis of Sulfonylurea Drugs:

this compound is an intermediate in the synthesis of sulfonylurea hypoglycemic agents such as glipizide and glimepiride. These drugs are essential for managing type II diabetes by stimulating insulin release from pancreatic beta cells . The efficient synthesis methods developed for this compound have significantly reduced production costs and improved yield, facilitating its industrial application .

Case Studies

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification forms a stable sulfonyl enzyme derivative, thereby inhibiting the enzyme’s activity. The molecular targets include enzymes such as chymotrypsin, trypsin, and thrombin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are pivotal intermediates in medicinal and materials chemistry. Below is a detailed comparison of 4-(2-aminoethyl)benzene-1-sulfonyl chloride with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Reactivity: The aminoethyl group in this compound allows for post-synthetic modifications (e.g., coupling with carboxylic acids or forming Schiff bases), unlike simpler analogs like benzenesulfonyl chloride . Electron-withdrawing groups (e.g., -CF₃, -NO₂) in 4-(trifluoromethyl) and 4-(2-chloro-6-nitro) derivatives increase electrophilicity, accelerating nucleophilic substitution reactions .

Drug Development: 4-Acetamidobenzenesulfonyl chloride is preferred in peptide synthesis due to its balanced reactivity and stability , whereas 4-methyl derivatives are used in lipophilic drug candidates .

Safety and Handling: 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is corrosive and releases hydrogen fluoride upon decomposition, requiring stringent safety protocols . In contrast, 4-methyl and 4-tert-butyl analogs are less hazardous .

Research Findings and Trends

- Comparative Yields: Reactions with 4-(trifluoromethyl)benzene-1-sulfonyl chloride yield products in 72–81% efficiency , comparable to the aminoethyl variant but with distinct electronic profiles.

- Biochemical Studies: AEBSF hydrochloride’s fluoride group enables selective enzyme inhibition, a feature absent in non-fluorinated sulfonyl chlorides .

Biological Activity

4-(2-Aminoethyl)benzene-1-sulfonyl chloride, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological models, and implications for therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10ClN2O2S

- Molecular Weight : 232.69 g/mol

This compound is characterized by a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects primarily through the inhibition of calcium channels. Studies have demonstrated that sulfonamides can interact with calcium channels, leading to changes in vascular resistance and blood pressure regulation. For instance, experiments revealed that this compound significantly decreased coronary resistance compared to other sulfonamide derivatives, suggesting a potential role in cardiovascular modulation .

Table 1: Comparison of Coronary Resistance Changes

| Compound | Coronary Resistance Change |

|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Decreased (p = 0.05) |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Not significant |

| Control Conditions | Baseline |

Pharmacokinetic Properties

Pharmacokinetic analysis using tools like SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Theoretical models suggest that this compound has a favorable distribution profile with low plasma binding (approximately 72.9%), indicating a short half-life and optimal volume distribution . Moreover, it appears that this compound may not interact significantly with cytochrome P450 enzymes, which could influence its metabolic pathway and toxicity profile.

Biological Activity Studies

Several studies have assessed the biological activity of this compound and related compounds:

- Antibacterial Activity : The compound has shown promising antibacterial effects against various strains of bacteria. In vitro assays indicated moderate activity against Gram-positive bacteria .

- Antifungal Properties : Related sulfonamide derivatives exhibited antifungal activity, suggesting that modifications to the sulfonamide structure can enhance efficacy against fungal pathogens .

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties linked to the modulation of nitric oxide synthesis and other inflammatory mediators .

Case Studies

A notable case study involved the synthesis and evaluation of several sulfonamide derivatives based on the core structure of this compound. These derivatives were tested for their antibacterial and antifungal activities using standard protocols. Results indicated that certain derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .

Table 2: Biological Activity Summary of Derivatives

| Compound Name | Activity Type | Observed Effect |

|---|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Antibacterial | Moderate |

| Sulfaphenazole | Antibacterial | High |

| Schiff Base Derivatives | Antifungal | Moderate |

Q & A

Q. What are the critical handling and storage precautions for 4-(2-Aminoethyl)benzene-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is highly corrosive and reacts with moisture, necessitating strict safety protocols. Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols or vapors .

- Storage : Store under inert gas (argon) in a cool, dry, and ventilated area. Avoid exposure to glass containers due to reactivity with silanol groups .

- Spill Management : Neutralize spills with dry soda ash or calcium carbonate, followed by collection in chemical-resistant containers. Avoid water to prevent exothermic hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves sulfonation of 4-(2-aminoethyl)benzene derivatives. A standard protocol includes:

- Sulfonation : Reacting 4-(2-aminoethyl)benzene with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

- Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to yield the sulfonyl chloride.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Characterization via IR (e.g., S=O stretch at ~1200 cm⁻¹) and ¹H NMR (aromatic protons δ 7.5–8.1 ppm) is critical .

Advanced Research Questions

Q. How does the reactivity of this compound differ in aqueous versus anhydrous environments?

- Methodological Answer : The compound undergoes rapid hydrolysis in aqueous media, forming the corresponding sulfonic acid. In anhydrous conditions (e.g., DMF or DMSO), it reacts as an electrophile with nucleophiles like amines or thiols. Key considerations:

- Hydrolysis Kinetics : Monitor via pH titration or conductivity measurements. Hydrolysis rates increase at alkaline pH due to nucleophilic attack by OH⁻ ions .

- Stability Testing : Use Karl Fischer titration to ensure solvent dryness. TGA (thermogravimetric analysis) can assess thermal stability under inert atmospheres .

Q. How does the presence of the 2-aminoethyl group influence the reactivity of this sulfonyl chloride compared to other derivatives (e.g., 4-methylbenzene-1-sulfonyl chloride)?

- Methodological Answer : The 2-aminoethyl group introduces steric hindrance and hydrogen-bonding potential, altering reactivity:

- Steric Effects : Slower nucleophilic substitution compared to less bulky derivatives (e.g., 4-methyl). Quantify via kinetic studies using UV-Vis spectroscopy to track reaction progress with amines .

- Hydrogen Bonding : The amino group can stabilize transition states in aqueous media, enhancing selectivity for protein lysine residues. Compare reactivity using competitive assays with model peptides .

Q. What methodological strategies are effective for using this compound in protein modification studies?

- Methodological Answer : It is widely used to label lysine residues or block active sites in proteomics:

- Optimization : Conduct reactions in pH 7–9 buffers (e.g., Tris-HCl) at 4°C to minimize hydrolysis. Use molar excesses (10:1 reagent:protein) to ensure complete modification.

- Quenching : Terminate reactions with excess glycine or Tris buffer to scavenge unreacted sulfonyl chloride.

- Validation : Confirm labeling efficiency via SDS-PAGE (shift in molecular weight) or mass spectrometry (e.g., MALDI-TOF) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR) during characterization?

- Methodological Answer : Discrepancies may arise from impurities or side reactions. Systematic approaches include:

- 2D NMR : Use COSY or HSQC to assign ambiguous peaks and identify coupling patterns.

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed sulfonic acid) to confirm peak overlaps.

- Alternative Techniques : IR spectroscopy can distinguish sulfonyl chloride (S=O at ~1200 cm⁻¹) from sulfonamide (S=O at ~1150 cm⁻¹) or sulfonic acid (broad O-H stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.